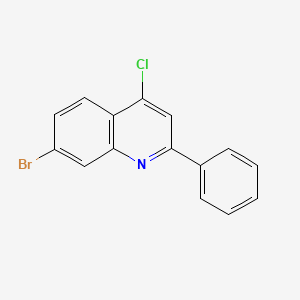
2,3-Dichloro-1-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-1-nitronaphthalene is an organic compound with the molecular formula C10H5Cl2NO2 It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and one nitro group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1-nitronaphthalene typically involves the nitration of 2,3-dichloronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 2,3-dichloronaphthalene to the desired nitro compound while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-1-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: 2,3-Dichloro-1-aminonaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group.
Applications De Recherche Scientifique
2,3-Dichloro-1-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various substituted naphthalenes.
Biology: The compound is studied for its potential biological activity, including its effects on microbial growth and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-1-nitronaphthalene involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins and DNA, thereby affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitronaphthalene: Similar in structure but lacks the chlorine atoms.
1-Nitronaphthalene: Another isomer with the nitro group at a different position.
2,3-Dichloronaphthalene: Lacks the nitro group but has the same chlorine substitution pattern.
Uniqueness
2,3-Dichloro-1-nitronaphthalene is unique due to the combination of both chlorine and nitro substituents on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
52270-66-3 |
|---|---|
Formule moléculaire |
C10H5Cl2NO2 |
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
2,3-dichloro-1-nitronaphthalene |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)13(14)15/h1-5H |
Clé InChI |
JXGMSAJQMIINOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
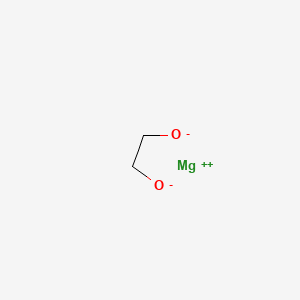
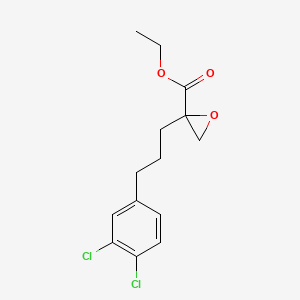
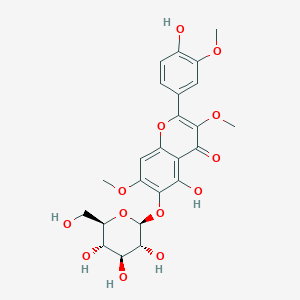
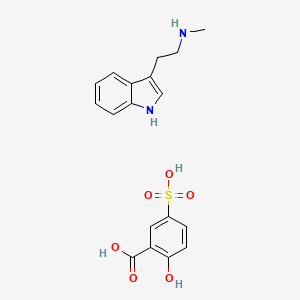

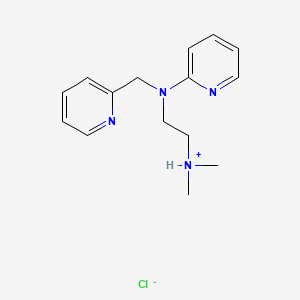
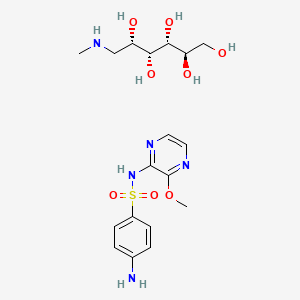
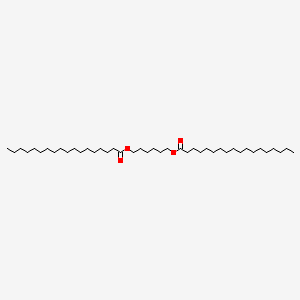
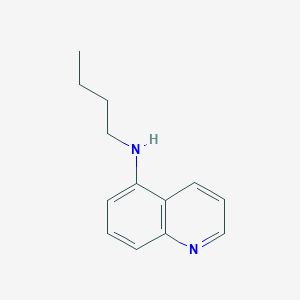
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
